Unambiguous Structure Elucidation of 7-Bromo-5-chlorobenzo[d]isoxazole: A Senior Application Scientist's Guide
Unambiguous Structure Elucidation of 7-Bromo-5-chlorobenzo[d]isoxazole: A Senior Application Scientist's Guide
Introduction: The Significance of Halogenated Benzisoxazoles in Drug Discovery
The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have shown significant therapeutic potential, including applications as antipsychotics, anticonvulsants, and antimicrobial agents.[1][3][4] The introduction of halogen substituents, such as bromine and chlorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Specifically, electron-withdrawing groups like chloro and bromo have been associated with enhanced antimicrobial activity.[1] Therefore, the precise and unambiguous determination of the structure of novel halogenated benzisoxazoles, such as 7-Bromo-5-chlorobenzo[d]isoxazole, is a critical step in the drug discovery and development pipeline.
This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of 7-Bromo-5-chlorobenzo[d]isoxazole. Moving beyond a simple recitation of analytical techniques, this document delves into the strategic application and interpretation of modern spectroscopic and spectrometric methods, grounded in the principles of scientific integrity and causality.
Molecular Identity and Physicochemical Properties
A foundational step in the characterization of any novel compound is the collation of its fundamental physicochemical properties. For 7-Bromo-5-chlorobenzo[d]isoxazole, these details are critical for sample handling, method development, and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO | PubChem[5] |
| Molecular Weight | 232.46 g/mol | PubChem[5] |
| IUPAC Name | 7-bromo-5-chloro-1,2-benzoxazole | PubChem[5] |
| CAS Number | 1260903-12-5 | PubChem[5][6][7] |
| Canonical SMILES | C1=C(C=C(C2=C1C=NO2)Br)Cl | PubChem[5] |
Synthesis and Purification: Establishing a Validated Starting Point
The integrity of any structural elucidation is predicated on the purity of the analyte. A well-defined synthesis and rigorous purification protocol are therefore non-negotiable prerequisites. While numerous methods exist for the synthesis of the isoxazole ring, a common approach involves the cyclization of a suitably substituted precursor.[8][9]
Proposed Synthetic Route
A plausible synthetic pathway to 7-Bromo-5-chlorobenzo[d]isoxazole can be envisioned starting from a substituted salicylaldehyde or a related precursor, followed by oximation and subsequent cyclization. The specific choice of reagents and reaction conditions would be optimized to maximize yield and minimize the formation of isomeric impurities.
Caption: A generalized workflow for the synthesis and purification of 7-Bromo-5-chlorobenzo[d]isoxazole.
Experimental Protocol: Purification
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Column Chromatography: The crude product is subjected to flash column chromatography on silica gel. A gradient elution system, for instance, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the desired product from starting materials and by-products.
-
Recrystallization: The fractions containing the pure product, as identified by thin-layer chromatography, are combined, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid. Purity is assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.
Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach
The core of structure elucidation lies in the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry provides the exact molecular weight and elemental composition, which are fundamental to confirming the molecular formula.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is utilized.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a suitable starting point.
-
Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 50-500.
Data Interpretation:
The high-resolution mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The presence of the M, M+2, and M+4 peaks with relative intensities dictated by the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes provides definitive evidence for the elemental composition.
| Ion | Calculated m/z | Expected Relative Abundance |
| [C₇H₃⁷⁹Br³⁵ClNO + H]⁺ | 231.9161 | ~100% |
| [C₇H₃⁸¹Br³⁵ClNO + H]⁺ or [C₇H₃⁷⁹Br³⁷ClNO + H]⁺ | 233.9138 | ~130% |
| [C₇H₃⁸¹Br³⁷ClNO + H]⁺ | 235.9109 | ~32% |
Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by identifying characteristic losses of fragments such as CO, HCN, or the halogen atoms.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment and connectivity of each atom.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments: A suite of experiments including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are performed.
¹H NMR Spectroscopy: The Proton Landscape
The ¹H NMR spectrum of 7-Bromo-5-chlorobenzo[d]isoxazole is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.
-
Predicted Chemical Shifts and Splitting Patterns:
-
H-3: This proton on the isoxazole ring is expected to be the most deshielded, appearing as a singlet.
-
H-4 and H-6: These two protons on the benzene ring will appear as doublets due to coupling with each other (meta-coupling, J ≈ 2-3 Hz). The specific chemical shifts will be influenced by the anisotropic effects of the fused isoxazole ring and the electronic effects of the halogen substituents.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will provide a count of the chemically non-equivalent carbon atoms. For 7-Bromo-5-chlorobenzo[d]isoxazole, seven distinct signals are expected.
-
Predicted Chemical Shift Ranges:
-
Aromatic Carbons: Signals for the carbons of the benzene ring are expected in the range of δ 110-150 ppm.
-
Isoxazole Carbons: The carbons of the isoxazole ring will have characteristic chemical shifts, with C3 being significantly downfield.
-
Halogen-Substituted Carbons: The carbons directly attached to the bromine (C-7) and chlorine (C-5) atoms will show shifts influenced by the electronegativity and heavy-atom effects of the halogens.
-
2D NMR Spectroscopy: Connecting the Dots
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. For 7-Bromo-5-chlorobenzo[d]isoxazole, a cross-peak between the signals for H-4 and H-6 would confirm their spatial proximity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from H-3 to C-3a and C-7a, and from H-4 and H-6 to the surrounding carbons, will definitively establish the substitution pattern on the benzene ring.
Caption: Logical workflow for structure elucidation using a combination of 1D and 2D NMR techniques.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic Characterization
While NMR and MS provide the core structural framework, IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy:
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Expected Absorptions: The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic and isoxazole rings (around 1400-1600 cm⁻¹), and C-O stretching. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region (typically below 800 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Expected Absorptions: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption maxima (λmax) characteristic of the benzisoxazole chromophore.[11][12] These absorptions arise from π→π* electronic transitions within the conjugated aromatic system.
Conclusion: A Self-Validating System for Structural Integrity
The structure elucidation of 7-Bromo-5-chlorobenzo[d]isoxazole is a process of building a self-validating case. Each piece of spectroscopic and spectrometric data must be consistent with the others and with the proposed structure. The high-resolution mass spectrum confirms the elemental composition, while the detailed analysis of 1D and 2D NMR spectra provides the unambiguous connectivity of the atoms. IR and UV-Vis spectroscopy further corroborate the presence of the expected functional groups and electronic system. This multi-faceted approach ensures the highest level of confidence in the assigned structure, a critical requirement for advancing a compound in the demanding field of drug development.
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